molecular formula C12H12BrF6N3O B1401779 N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide CAS No. 1311280-44-0

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

Cat. No. B1401779
M. Wt: 408.14 g/mol
InChI Key: MJOBNFRIHDWDQT-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste if applicable.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions required, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis of Polyheterocyclic Compounds

Researchers have utilized similar trifluoromethylated pyridine derivatives as precursors in synthesizing new polyheterocyclic ring systems. These systems have been investigated for their potential in creating compounds with various biological activities. For example, Abdel‐Latif et al. (2019) explored the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, showcasing the versatility of such compounds in constructing complex molecular architectures with potential applications in drug discovery and development (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antibacterial properties, reflecting the interest in discovering new antimicrobial agents. Reddy and Prasad (2021) synthesized N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives and assessed their antibacterial activity, highlighting the potential of trifluoromethylated compounds in contributing to the development of new antimicrobial therapies (Reddy & Prasad, 2021).

Organic Synthesis Methodology

The compound's structure lends itself to the development of novel synthetic methodologies. Gagosz and Zard (2006) discussed a xanthate-transfer approach to α-Trifluoromethylamines, demonstrating the compound's role in facilitating the introduction of trifluoromethyl groups into organic molecules. This work is part of broader efforts to develop new synthetic strategies that can enhance the functionalization of organic compounds with fluorinated motifs, which are valuable in pharmaceuticals and agrochemicals (Gagosz & Zard, 2006).

Structural and Chemical Studies

The chemical and physical properties of similar compounds are subjects of ongoing research, aiming to better understand their reactivity and potential applications. Shainyan et al. (2015) explored oxidative addition reactions of trifluoroacetamide to alkenes and dienes, shedding light on the reactivity of trifluoroacetamide derivatives and their potential utility in organic synthesis (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).

Safety And Hazards

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Future Directions

This involves speculating on potential future applications or areas of study for the compound. It could be based on its properties, its mechanism of action, or its role in certain chemical reactions.


I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF6N3O/c1-21(2)3-4-22(10(23)12(17,18)19)9-8(13)5-7(6-20-9)11(14,15)16/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBNFRIHDWDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114983
Record name Acetamide, N-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

CAS RN

1311280-44-0
Record name Acetamide, N-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311280-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Reactant of Route 2
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N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Reactant of Route 4
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Reactant of Route 5
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Reactant of Route 6
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

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